Glycine, N,N-bis(2-pyridinylmethyl)-
Overview
Description
Glycine, N,N-bis(2-pyridinylmethyl)-: is a derivative of glycine, an amino acid, where two pyridinylmethyl groups are attached to the nitrogen atom of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with glycine and 2-pyridinemethanol.
Reaction Conditions: The reaction involves the condensation of glycine with 2-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure Glycine, N,N-bis(2-pyridinylmethyl)-.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps with optimization for yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycine, N,N-bis(2-pyridinylmethyl)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the pyridine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the pyridine rings or the glycine backbone.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Ligand Synthesis: Glycine, N,N-bis(2-pyridinylmethyl)- is used in the synthesis of ligands for coordination chemistry, particularly in the formation of metal complexes.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.
Medicine:
Drug Development: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry:
Catalysis: It is explored as a catalyst or catalyst precursor in various industrial chemical reactions.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: Glycine, N,N-bis(2-pyridinylmethyl)- interacts with enzymes by binding to their active sites, potentially inhibiting their activity.
Metal Coordination: The compound can coordinate with metal ions, affecting their reactivity and stability in biological systems.
Comparison with Similar Compounds
N,N-bis(2-pyridinylmethyl)amine: Similar structure but lacks the glycine backbone.
N,N-bis(2-pyridinylmethyl)ethylenediamine: Contains an ethylenediamine backbone instead of glycine.
Uniqueness:
Glycine Backbone: The presence of the glycine backbone in Glycine, N,N-bis(2-pyridinylmethyl)- provides unique properties, such as the ability to interact with biological systems differently compared to other similar compounds.
Properties
IUPAC Name |
2-[bis(pyridin-2-ylmethyl)amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)11-17(9-12-5-1-3-7-15-12)10-13-6-2-4-8-16-13/h1-8H,9-11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQOYMXAKOKXFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572325 | |
Record name | N,N-Bis[(pyridin-2-yl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113749-54-5 | |
Record name | N,N-Bis[(pyridin-2-yl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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